N-[1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide
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Overview
Description
N-[1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyridinium ion, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-fluorobenzaldehyde with pyridine to form the corresponding pyridinium salt. This intermediate is then reacted with benzoyl chloride to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-[1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the pyridinium ion can form ionic interactions with negatively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide
- N-[1-[2-(4-bromophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide
- N-[1-[2-(4-methylphenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide
Uniqueness
N-[1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents. The fluorine atom can also influence the compound’s electronic properties, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2.BrH/c21-17-8-6-15(7-9-17)19(24)14-23-12-10-18(11-13-23)22-20(25)16-4-2-1-3-5-16;/h1-13H,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHFHOVMIKUPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=[N+](C=C2)CC(=O)C3=CC=C(C=C3)F.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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